molecular formula C21H42O2 B127073 3-Nonyldodecanoic acid CAS No. 145066-77-9

3-Nonyldodecanoic acid

Katalognummer B127073
CAS-Nummer: 145066-77-9
Molekulargewicht: 326.6 g/mol
InChI-Schlüssel: DTPRFTCVNRCFTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nonyldodecanoic acid (NDA) is a fatty acid that belongs to the class of long-chain fatty acids. It is commonly found in the seeds of many plants, including sunflower, soybean, and corn. NDA has been the subject of extensive scientific research in recent years, due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

3-Nonyldodecanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3-Nonyldodecanoic acid has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. In agriculture, 3-Nonyldodecanoic acid has been shown to have herbicidal properties, making it a potential candidate for weed control. In industry, 3-Nonyldodecanoic acid has been shown to have surfactant properties, making it a potential candidate for use in detergents and other cleaning products.

Wirkmechanismus

The mechanism of action of 3-Nonyldodecanoic acid is not fully understood. However, it is believed that 3-Nonyldodecanoic acid exerts its effects through the inhibition of various enzymes and signaling pathways. For example, 3-Nonyldodecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-Nonyldodecanoic acid has been shown to have various biochemical and physiological effects. For example, 3-Nonyldodecanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Nonyldodecanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-Nonyldodecanoic acid in lab experiments is its low toxicity and high stability. 3-Nonyldodecanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using 3-Nonyldodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Zukünftige Richtungen

There are many future directions for research on 3-Nonyldodecanoic acid. One area of interest is the potential use of 3-Nonyldodecanoic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new methods for the synthesis of 3-Nonyldodecanoic acid, which could lead to more efficient and cost-effective production. Additionally, the potential use of 3-Nonyldodecanoic acid in agriculture and industry should be further explored.

Synthesemethoden

3-Nonyldodecanoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of nonanoic acid with decanoic acid in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of lipases to catalyze the reaction between nonanoic acid and decanoic acid.

Eigenschaften

CAS-Nummer

145066-77-9

Produktname

3-Nonyldodecanoic acid

Molekularformel

C21H42O2

Molekulargewicht

326.6 g/mol

IUPAC-Name

3-nonyldodecanoic acid

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-11-13-15-17-20(19-21(22)23)18-16-14-12-10-8-6-4-2/h20H,3-19H2,1-2H3,(H,22,23)

InChI-Schlüssel

DTPRFTCVNRCFTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCCC)CC(=O)O

Kanonische SMILES

CCCCCCCCCC(CCCCCCCCC)CC(=O)O

Synonyme

3-NONYLDODECANOIC ACID

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.